1-[(Benzyloxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid is a complex organic compound with the molecular formula C15H19NO5. This compound is characterized by its piperidine ring structure, which is substituted with benzyloxycarbonyl and carboxymethyl groups. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the carboxymethyl group through alkylation reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding the free amine.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxymethyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid can be compared with similar compounds such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group, affecting its reactivity and applications.
®-1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid: The stereochemistry of this compound influences its biological activity and interaction with chiral environments.
1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid: This compound lacks the carboxymethyl group, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C16H19NO6 |
---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
6-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c18-14(19)9-12-7-4-8-13(15(20)21)17(12)16(22)23-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,18,19)(H,20,21) |
InChI Key |
GCSOBKIZXRXOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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